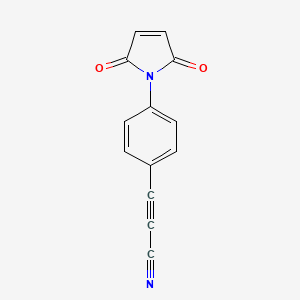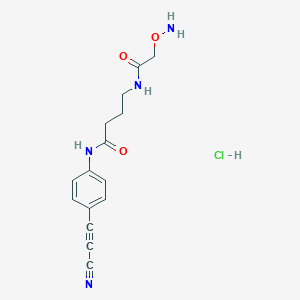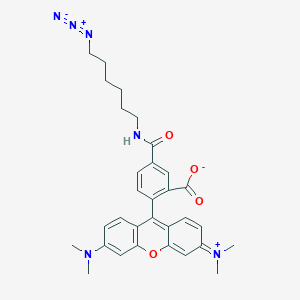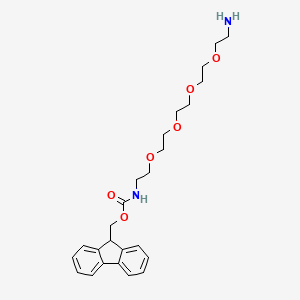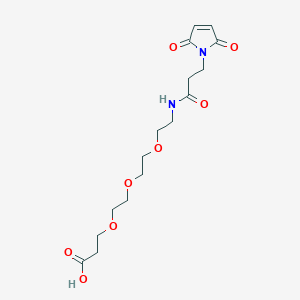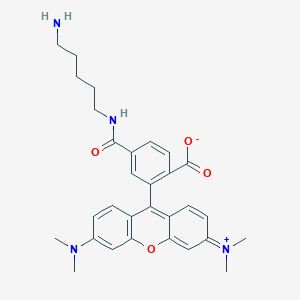
6-TAMRA Cadaverine TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tetramethylrhodamine cadaverine trifluoroacetate salt is a fluorescent dye commonly used in various biochemical applications. It is known for its bright orange fluorescence and is often utilized in labeling proteins, peptides, and nucleotides. This compound is particularly valuable in the field of molecular biology for its ability to form stable amide bonds with carboxylic acid groups in the presence of activators or activated esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tetramethylrhodamine cadaverine trifluoroacetate salt involves the coupling of 6-Tetramethylrhodamine with cadaverine. This reaction typically requires the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-Dicyclohexylcarbodiimide (DCC) to facilitate the formation of a stable amide bond . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of 6-Tetramethylrhodamine cadaverine trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
6-Tetramethylrhodamine cadaverine trifluoroacetate salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group in cadaverine can react with carboxylic acids or activated esters to form stable amide bonds.
Reduction Reactions: The Schiff base formed between cadaverine and aldehydes or ketones can be reduced to a stable amine derivative using reducing agents like sodium borohydride or sodium cyanoborohydride.
Common Reagents and Conditions
Activators: EDC, DCC
Reducing Agents: Sodium borohydride, sodium cyanoborohydride
Solvents: DMSO, DMF
Major Products
The major products formed from these reactions include stable amide derivatives and reduced amine derivatives, which are valuable in various biochemical applications .
Scientific Research Applications
6-Tetramethylrhodamine cadaverine trifluoroacetate salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Tetramethylrhodamine cadaverine trifluoroacetate salt involves its ability to form stable amide bonds with carboxylic acid groups in the presence of activators. This reaction allows the compound to label proteins, peptides, and nucleotides, making them detectable under fluorescence microscopy. The molecular targets include carboxylic acid groups on biomolecules, and the pathways involved include the formation of amide bonds and Schiff bases .
Comparison with Similar Compounds
Similar Compounds
5-Tetramethylrhodamine cadaverine: Similar in structure and function but may cause signal broadening in HPLC purification.
Tetramethylrhodamine succinimidyl ester: Another fluorescent dye used for labeling amines but differs in its reactive group.
Uniqueness
6-Tetramethylrhodamine cadaverine trifluoroacetate salt is unique due to its ability to form stable amide bonds with carboxylic acid groups, making it highly effective for labeling biomolecules. Its bright orange fluorescence and stability under various conditions further enhance its utility in scientific research .
Properties
IUPAC Name |
4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPPPDPDBPNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
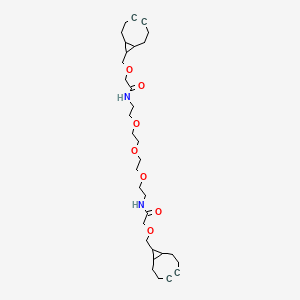
![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)
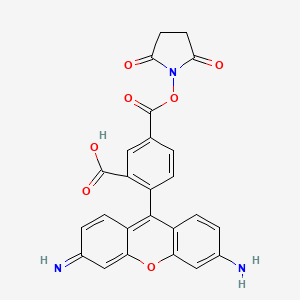
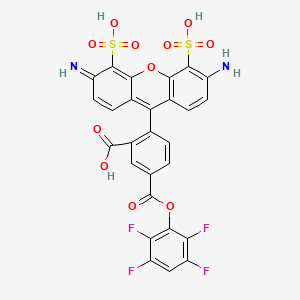
![2-(3-Amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[4-(2,5-dioxopyrrol-1-yl)butylcarbamoyl]benzoic acid](/img/structure/B8116038.png)
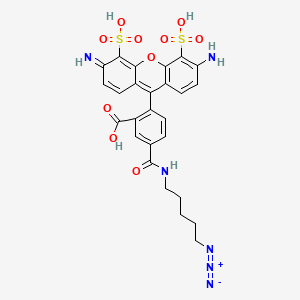
![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)
![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)
